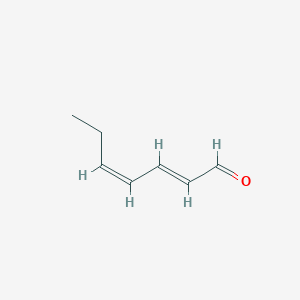

(2E,4Z)-Heptadienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E,4Z)-Heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound exhibits geometric isomerism, where the arrangement of substituents around the double bonds can vary, leading to different isomers. The “E” and “Z” notation refers to the configuration of these double bonds, with “E” indicating that the higher priority substituents are on opposite sides, and “Z” indicating that they are on the same side.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4Z)-Heptadienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific conditions.

Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene.

Horner-Wadsworth-Emmons Reaction: This reaction is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.

Cross-Coupling Reactions: These reactions involve the coupling of two different alkenes or alkynes to form a new double bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions

(2E,4Z)-Heptadienal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: This compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Science

One of the primary applications of (2E,4Z)-heptadienal is as a flavoring agent. It is recognized for its unique flavor profile that resembles cake and cinnamon, making it suitable for use in various food products.

Detection in Food Products

This compound has been detected in several foods including:

- Evergreen blackberries

- Cabbages

- Broccoli

- Corns

- Tortilla chips

This compound can serve as a potential biomarker for the consumption of these foods, indicating its relevance in dietary studies and food quality assessments .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods. A notable approach involves the oxidation of (2E,4Z)-2,4-heptadien-1-ol using manganese dioxide (MnO2). This method is straightforward and efficient for laboratory settings .

Research indicates that this compound exhibits biological activities that may have implications in pest management. It has been shown to be antennally active for certain male-specific insects, suggesting its potential role as a pheromone or attractant in agricultural applications .

Case Study 1: Flavor Profile Analysis

A study focused on the aroma-active volatiles in Oolong tea identified this compound as a significant contributor to the flavor profile. The analysis utilized gas chromatography-olfactometry (GC-O) to assess its sensory impact on tea infusions .

Case Study 2: Food Quality Assessment

In a food quality assessment study, researchers explored the presence of this compound in various processed foods. The findings indicated that this compound could serve as an indicator of freshness and quality in food products due to its distinctive aroma and flavor characteristics .

Mecanismo De Acción

The mechanism of action of (2E,4Z)-Heptadienal involves its interaction with molecular targets and pathways in cells. This compound can react with nucleophiles such as proteins and nucleic acids, leading to the formation of adducts. These reactions can affect cellular processes such as signal transduction, gene expression, and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (2E,4Z)-Heptadienal include other alkenals and dienals, such as (E)-2-hexenal and (Z)-3-hexenal. These compounds share similar structural features and reactivity patterns .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of double bonds and stereochemistry. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Propiedades

Número CAS |

4313-02-4 |

|---|---|

Fórmula molecular |

C7H10O |

Peso molecular |

110.15 g/mol |

Nombre IUPAC |

(2E,4Z)-hepta-2,4-dienal |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |

Clave InChI |

SATICYYAWWYRAM-DNVGVPOPSA-N |

SMILES |

CCC=CC=CC=O |

SMILES isomérico |

CC/C=C\C=C\C=O |

SMILES canónico |

CCC=CC=CC=O |

Pureza |

90% min. |

Sinónimos |

2E,4Z-Heptadienal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.